6,7-Dimethoxy-4-ethylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

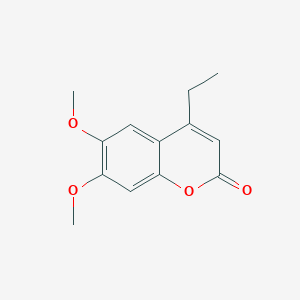

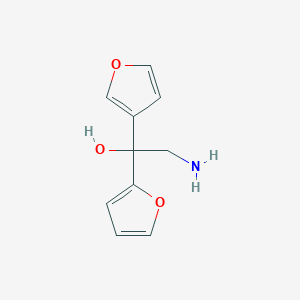

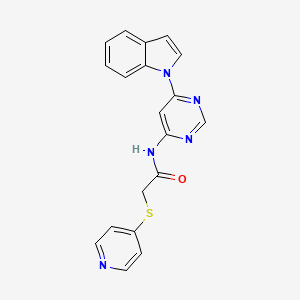

6,7-Dimethoxy-4-ethylcoumarin is a synthetic compound that belongs to the coumarin family . It has the empirical formula C13H14O4 and a molecular weight of 234.25 .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, has attracted the attention of many research groups . The Pechmann coumarin synthesis method is commonly used, which involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-ethylcoumarin is represented by the SMILES stringCCC1=CC(=O)Oc2cc(OC)c(OC)cc12 . This indicates that the molecule contains a coumarin core structure with ethyl and methoxy substituents. Physical And Chemical Properties Analysis

6,7-Dimethoxy-4-ethylcoumarin is a solid substance . Its empirical formula is C13H14O4, and it has a molecular weight of 234.25 .Aplicaciones Científicas De Investigación

Fluorescent Probes

Many coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, have good biological activity and application value in fluorescent probes . The unique stability of the coumarin motif and the strong fluorescence of their derivatives make them valuable in this field .

Dyes and Optical Materials

Coumarin derivatives are also used in dyes and optical materials due to their strong fluorescence . The α,β-unsaturated lipid structure in coumarin leads to this strong fluorescence .

Anticoagulant Activity

Some coumarin derivatives have been used as anticoagulants, such as warfarin and dicoumarol . These compounds have been intensively screened for different biological properties .

Anti-inflammatory Activity

Coumarin derivatives have been tested for anti-inflammatory activity . This makes them potentially useful in the treatment of conditions involving inflammation .

Anticancer Activity

Many coumarin derivatives have been tested for anticancer activity . For example, Novobiocin can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .

Anti-HIV Activity

Some coumarin derivatives have been tested for anti-HIV activity . This research could potentially lead to new treatments for HIV .

Antibacterial Activity

Coumarin derivatives have been tested for antibacterial activity . For example, 7-Hydroxymethyl carbamate is being studied as a new antibacterial drug .

Antioxidant Activity

Coumarin derivatives have been tested for antioxidant activity . This research could potentially lead to new treatments for conditions caused by oxidative stress .

Safety and Hazards

Direcciones Futuras

The synthesis and application of coumarin derivatives, including 6,7-Dimethoxy-4-ethylcoumarin, continue to be an active area of research due to their biological activity and application value in fluorescent probes . Future research may focus on optimizing synthesis conditions and exploring new applications for these compounds .

Mecanismo De Acción

Target of Action

Coumarin derivatives, which include 6,7-dimethoxy-4-ethylcoumarin, have been shown to have various physiological functions . They have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .

Mode of Action

It is known that coumarin derivatives play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .

Biochemical Pathways

Coumarin derivatives have been shown to influence various metabolic pathways . For instance, 6,7-Dihydroxy-4-methylcoumarin, a derivative of esculetin, has been shown to reduce the phosphorylation of ERK and p38-MAPK .

Pharmacokinetics

It is known that hepatic injury can significantly influence the pharmacokinetics of 6,7-dimethoxycoumarin . The absorption and distribution process was accelerated in liver injured rats, but the metabolism and elimination process was slowed .

Result of Action

It is known that coumarin derivatives have various physiological functions . For instance, 6,7-Dihydroxy-4-methylcoumarin has been shown to significantly reduce NO levels and PGE2 expression without inducing cytotoxicity .

Action Environment

It is known that coumarin derivatives have a unique stability , which suggests that they may be relatively stable under various environmental conditions.

Propiedades

IUPAC Name |

4-ethyl-6,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNPGHAGVLUKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-ethylcoumarin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)